3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone
CAS No.: 898769-43-2
Cat. No.: VC2301028
Molecular Formula: C16H13F3O
Molecular Weight: 278.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898769-43-2 |
|---|---|
| Molecular Formula | C16H13F3O |
| Molecular Weight | 278.27 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H13F3O/c1-10-2-4-11(5-3-10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3 |
| Standard InChI Key | MRDHZXDHSYGURJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
| Canonical SMILES | CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Introduction
Chemical Structure and Classification
3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone belongs to the family of fluorinated propiophenones. Based on its chemical nomenclature, this compound comprises:
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A propiophenone base structure with a three-carbon chain connecting two aromatic rings
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A p-tolyl (4-methylphenyl) group at position 3 of the propane chain
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Three fluorine atoms at positions 3', 4', and 5' on the phenone ring
This trifluorination pattern likely confers distinctive properties compared to non-fluorinated analogs, potentially enhancing metabolic stability, altering lipophilicity, and creating unique electronic properties that could influence its biological interactions and chemical reactivity.
Predicted Physicochemical Properties
Based on structure-property relationships established for similar compounds, the following properties can be predicted for 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone:
Table 1: Predicted Physicochemical Properties of 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₁₆H₁₃F₃O | Chemical structure analysis |
| Molecular Weight | 292.27 g/mol | Calculated from chemical formula |
| Physical State at 25°C | Crystalline solid | Based on similar propiophenone derivatives |
| Solubility in Water | Poor (<1 mg/mL) | Based on hydrophobic nature and fluorination |
| Solubility in Organic Solvents | Moderate to good | Based on structural features |
| Log P (Octanol-Water) | ~3.5-4.2 | Estimated based on similar fluorinated compounds |
| Melting Point | ~110-140°C | Estimated from similar compounds |
| UV Absorption Maximum | ~250-280 nm | Typical for propiophenone derivatives |
Electronic Properties
The presence of three fluorine atoms on one of the aromatic rings would significantly affect the electronic distribution within the molecule. Fluorine, being highly electronegative, would create an electron-deficient region in the phenone ring, potentially enhancing the electrophilicity of the carbonyl carbon. This electronic effect could influence both the compound's reactivity and its interactions with biological targets.
Metabolic Stability
The incorporation of fluorine atoms typically enhances metabolic stability, as the C-F bond is one of the strongest in organic chemistry and resistant to enzymatic degradation. This feature could make 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone more resistant to oxidative metabolism compared to non-fluorinated analogs, potentially extending its half-life in biological systems.
Comparative Analysis with Related Compounds
While specific information about 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone is limited, examining structurally related compounds provides valuable context for understanding its potential properties and applications.
Table 2: Comparison of 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone with Related Compounds
Insights from 1,3-Diphenyl-3-(phenylthio)propan-1-ones Research
Research Methodologies for Further Investigation
Given the limited specific information about 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone, several research approaches would be valuable for comprehensive characterization:
Synthetic and Structural Characterization
Development of efficient synthetic routes followed by thorough characterization using:
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NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structure and assign signals
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Mass spectrometry to confirm molecular weight and fragmentation patterns
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X-ray crystallography to determine solid-state structure and confirm configuration
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IR spectroscopy to identify key functional groups
Biological Activity Screening
Similar to the MTT assay used for evaluating the cytotoxicity of 1,3-diphenyl-3-(phenylthio)propan-1-ones against MCF-7 cells , the biological activity of 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone could be assessed using:
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Cytotoxicity assays against various cancer cell lines
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Enzyme inhibition studies to identify potential molecular targets
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Structure-activity relationship studies comparing differently substituted analogs
Computational Studies
Molecular modeling and computational studies could provide insights into:
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Electronic structure and charge distribution
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Potential binding modes with biological targets
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Comparison with known bioactive molecules to predict activity
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